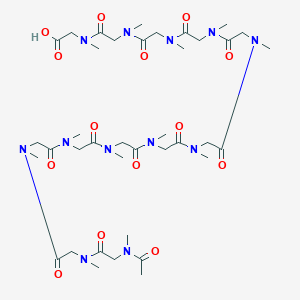
Ac-pSar12-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-pSar12-OH: is a compound used as a linker in the preparation of ligand-drug conjugates (LDCs). It is known for its high purity and stability, making it a valuable tool in scientific research and drug development . The compound has a molecular weight of 912.99 and a molecular formula of C38H64N12O14 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ac-pSar12-OH is synthesized through custom peptide synthesis methods. The synthesis involves the use of specific reagents and conditions to achieve high purity and yield . The compound is typically prepared in solid form and stored under sealed conditions to maintain its stability .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand .
Chemical Reactions Analysis
Types of Reactions: Ac-pSar12-OH undergoes various chemical reactions, including substitution and conjugation reactions . These reactions are essential for its role as a linker in ligand-drug conjugates.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include solvents like water and organic solvents, as well as catalysts and other specific reagents required for peptide synthesis . The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound are ligand-drug conjugates. These conjugates are used in various scientific research applications, including drug delivery and therapeutic development .
Scientific Research Applications
Chemistry: In chemistry, Ac-pSar12-OH is used as a linker for the preparation of ligand-drug conjugates. It helps in the synthesis of complex molecules with specific properties .
Biology: In biology, this compound is used in the study of protein conjugation and drug delivery systems. It helps in the development of targeted therapies for various diseases .
Medicine: In medicine, this compound is used in the development of therapeutic drugs. It is particularly valuable in the creation of antibody-drug conjugates (ADCs) for cancer treatment .
Industry: In the industry, this compound is used in the production of high-purity peptides and other bioactive compounds. It is also used in the development of new drug delivery systems .
Mechanism of Action
Mechanism: Ac-pSar12-OH acts as a linker in ligand-drug conjugates, facilitating the attachment of therapeutic agents to targeting molecules. This enhances the delivery and efficacy of the therapeutic agents .
Molecular Targets and Pathways: The molecular targets of this compound include specific proteins and receptors involved in disease pathways. By targeting these molecules, this compound helps in the precise delivery of therapeutic agents to the affected areas .
Comparison with Similar Compounds
- Polysarcosine
- Polyethylene glycol (PEG)
- Other peptide linkers
Uniqueness: Ac-pSar12-OH is unique due to its high purity, stability, and effectiveness as a linker in ligand-drug conjugates. Unlike other similar compounds, this compound offers better solubility and biocompatibility, making it a preferred choice in scientific research and drug development .
Properties
Molecular Formula |
C38H64N12O14 |
|---|---|
Molecular Weight |
913.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C38H64N12O14/c1-26(51)39(2)14-27(52)40(3)15-28(53)41(4)16-29(54)42(5)17-30(55)43(6)18-31(56)44(7)19-32(57)45(8)20-33(58)46(9)21-34(59)47(10)22-35(60)48(11)23-36(61)49(12)24-37(62)50(13)25-38(63)64/h14-25H2,1-13H3,(H,63,64) |
InChI Key |
IOFCDTUBHNNIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



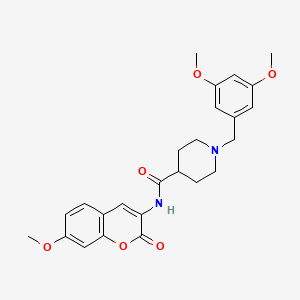
![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
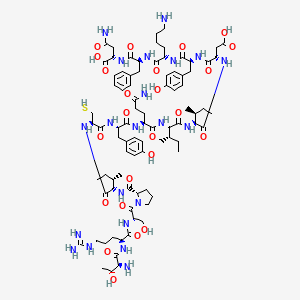
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
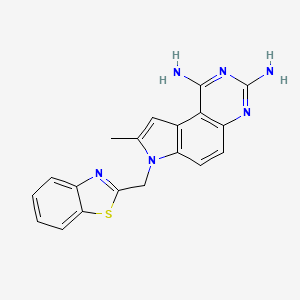

![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)
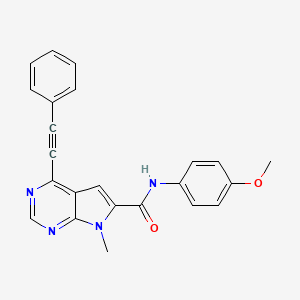
![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)
![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)
